5-Methylfurfural

Beschreibung

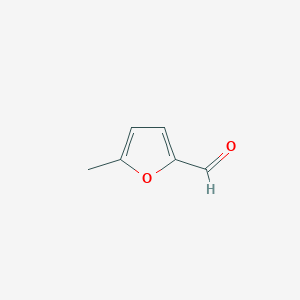

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c1-5-2-3-6(4-7)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDFNZMQXZILJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060714 | |

| Record name | 5-methyl-2-Furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, spicy-sweet, warm and slightly caramellic odour | |

| Record name | 5-Methylfurfural | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

89.00 to 90.00 °C. @ 26.00 mm Hg | |

| Record name | 5-Methyl-2-furancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | 5-Methylfurfural | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.098-1.108 | |

| Record name | 5-Methylfurfural | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1124/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

620-02-0 | |

| Record name | 5-Methylfurfural | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-furfural | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furancarboxaldehyde, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-methyl-2-Furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylfurfural | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-2-FURALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4482BZC72D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methyl-2-furancarboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033002 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways for 5 Methylfurfural

Catalytic Synthesis of 5-Methylfurfural from Biomass Feedstocks

The production of this compound (5-MF) from biomass is a significant area of research, focusing on the conversion of carbohydrates through acid-catalyzed dehydration. researchgate.net Furans, such as 5-MF, are important platform chemicals derivable from lignocellulosic materials, offering sustainable alternatives to petroleum-based products. researchgate.net

L-rhamnose (B225776), a deoxy sugar found in plant pectins and bacterial cell walls, serves as a direct precursor for the synthesis of 5-MF via dehydration. researchgate.netrsc.org This conversion has been shown to achieve nearly quantitative yields under specific catalytic conditions. researchgate.net

To enhance the yield of 5-MF and prevent its degradation or condensation with reaction intermediates, a biphasic system is often employed. mdpi.com This system typically consists of water, where the dehydration reaction occurs, and an organic solvent that continuously extracts the 5-MF as it is formed. mdpi.comsemanticscholar.org The low solubility of 5-MF in water facilitates its transfer to the organic phase, which significantly inhibits side reactions like condensation and degradation. mdpi.comresearchgate.net

The choice of the organic extraction solvent is crucial for optimizing 5-MF yield. Solvents are evaluated based on their ability to efficiently extract 5-MF from the aqueous phase. For instance, in one study, the addition of toluene (B28343) as an extraction solvent increased the 5-MF yield from 27% (in a single aqueous phase) to 69%. mdpi.com Diisopropyl ether (DIPE) has also proven to be a highly effective solvent, achieving a 94% yield of 5-MF under optimized conditions. mdpi.comresearchgate.net The optimization process involves systematically investigating variables such as the type of extraction solvent and the volume ratio of the organic phase to the aqueous phase. mdpi.comresearchgate.net Increasing the organic-to-aqueous phase ratio generally leads to higher fructose (B13574) conversion and 5-MF yield by reducing the water content and suppressing side reactions. nih.gov

Table 1: Effect of Different Extraction Solvents on this compound (MF) Yield from L-Rhamnose

| Extraction Solvent | MF Yield (%) | L-Rhamnose Conversion (%) | Reference |

|---|---|---|---|

| None (Aqueous phase only) | 27 | Not specified | mdpi.com |

| Toluene | 69 | 100 | mdpi.com |

| Diisopropyl ether (DIPE) | 94 | Not specified | mdpi.comresearchgate.net |

The conversion of L-rhamnose to 5-MF is catalyzed by various Brønsted or Lewis acids. mdpi.com A range of metal salts and acids have been investigated for their catalytic activity. In the absence of a catalyst, the conversion of L-rhamnose is low, with a minimal yield of 5-MF. mdpi.com Catalysts like HCl, CrCl₃, and particularly CuCl₂, have been shown to significantly improve the yield. mdpi.com CuCl₂ was identified as a highly effective catalyst, which may be due to the formation of stable copper ion-coordinated intermediates. mdpi.com A nearly 100% yield of 5-MF has been reported using AlCl₃ as a catalyst in a NaCl solution. rsc.org

Reaction conditions such as temperature, time, and catalyst concentration are critical parameters that must be optimized. The reaction temperature typically ranges from 150–180 °C. mdpi.com While higher temperatures can accelerate the main reaction, they can also promote side reactions, necessitating a balance to maximize 5-MF yield. mdpi.com For example, with a CuCl₂ catalyst, the optimal temperature was found to be 160 °C. mdpi.com Similarly, the catalyst concentration must be carefully controlled; a CuCl₂ concentration of 0.10 mol/L was found to be optimal for achieving a high 5-MF yield of 94%. mdpi.com

Table 2: Influence of Catalyst Species on L-Rhamnose Conversion to this compound (MF)

| Catalyst | MF Yield (%) | L-Rhamnose Conversion (%) | Reference |

|---|---|---|---|

| None | 5 | 21 | mdpi.com |

| CH₃COOK | 13 | Not specified | mdpi.com |

| KCl | 27 | Not specified | mdpi.com |

| HCl | 46 | Not specified | mdpi.com |

| CrCl₃ | 29 | Not specified | mdpi.com |

| CuCl₂ | 94 | Not specified | mdpi.com |

| AlCl₃ (in NaCl solution) | ~100 | Not specified | rsc.org |

Understanding the reaction mechanism of L-rhamnose dehydration is essential for optimizing the synthesis of 5-MF. mdpi.com The process begins with L-rhamnose existing in a dynamic equilibrium between its cyclic and open-chain structures. mdpi.com The dehydration is initiated by the protonation of a hydroxyl group, followed by the elimination of three water molecules to form the furan (B31954) ring. mdpi.com

Computational studies, using methods such as the B3LYP level of theory with the SMD solvation model, have been employed to investigate the chemical structures and free energies of all possible intermediates and transition states in the reaction pathway. mdpi.comresearchgate.net This theoretical approach provides a deeper understanding of the reaction energetics and complements experimental findings. mdpi.com

While L-rhamnose is a direct precursor, 5-MF can also be synthesized from more abundant carbohydrates like fructose. nih.gov This typically involves a multi-step process, often starting with the formation of 5-hydroxymethylfurfural (B1680220) (HMF), which is then converted to 5-MF. researchgate.net

A robust catalytic system has been developed for the synthesis of 5-MF directly from D-fructose using an iodide-mediated transfer hydrogenation process. nih.govresearchgate.net This method utilizes sodium iodide (NaI) as the catalyst and formic acid as both the hydrogen source and a co-catalyst. nih.govresearchgate.net This system can yield approximately 50% of 5-MF from D-fructose in a very short reaction time of 7.5 minutes. nih.govresearchgate.net The reaction mechanism involves the formation of 5-(iodomethyl)-furfural as an intermediate, which is then reduced by hydroiodic acid (HI) to produce this compound and iodine (I₂). researchgate.net The catalyst can be recycled for multiple consecutive runs without a decrease in yield. nih.gov This methodology is also applicable to other starting materials, including various starches and raw biomass, with moderate yields. nih.gov

Advanced Catalytic Systems for this compound Production

Homogeneous Catalysis and Solvents Systems

While heterogeneous catalysis is more common, homogeneous systems have also been developed for the synthesis of 5-MF and its derivatives. These systems offer advantages in terms of catalyst accessibility and potential for high selectivity under mild conditions. nih.gov

One notable approach involves a metal-free system using hydrochloric acid and sodium iodide in a biphasic solvent system. This method can convert starch directly to 5-MF, achieving a yield of 38.0%. researchgate.net The same system can convert HMF to 5-MF with a yield of 80.8%. researchgate.net The iodide ion is crucial for this transformation due to its high nucleophilic substitution properties and reactivity towards C-O bond cleavage. researchgate.net

Biphasic solvent systems are particularly effective in 5-MF synthesis. They typically consist of an aqueous phase where the reaction occurs and an organic phase that continuously extracts the 5-MF as it is formed. This in-situ extraction is beneficial because it prevents the degradation of the product and side reactions with intermediates. mdpi.com For instance, the dehydration of L-rhamnose to 5-MF has been successfully carried out in a water-toluene biphasic system using CuCl2 as a catalyst. researchgate.net The choice of the organic solvent is critical for efficient extraction. acs.org

Sustainable and Environmentally Benign Catalytic Processes

The development of green and sustainable methods for 5-MF production is a key research focus, aligning with the principles of a bio-based economy. A significant advancement in this area is the use of formic acid as a hydrogen-donating agent. researchgate.net This approach avoids the need for high-pressure molecular hydrogen, making the process safer and more environmentally friendly. The reaction using formic acid over palladium nanoparticles is considered a novel and green method for the selective hydrogenation of HMF to 5-MF. researchgate.net

Another sustainable strategy is the direct, one-pot synthesis of 5-MF from biomass-derived carbohydrates, bypassing the need to isolate HMF. A metal-free system using sodium iodide as a catalyst and formic acid as both a hydrogen source and co-catalyst has been developed for this purpose. mdpi.com This iodide-mediated transfer hydrogenation can yield around 50% of 5-MF from D-fructose in a very short reaction time. mdpi.com The catalytic system is also robust and can be recycled multiple times without a decrease in yield. researchgate.netmdpi.com Furthermore, this method can be applied to various starches and raw biomass, demonstrating its potential for industrial application. mdpi.com

Kinetic and Mechanistic Studies of this compound Synthesis

Understanding the kinetics and reaction mechanisms involved in the synthesis of 5-MF is crucial for optimizing reaction conditions and designing more efficient catalysts. Most studies focus on the conversion of HMF to 2,5-dimethylfuran (B142691) (DMF), for which 5-MF is a key intermediate.

Reaction Pathways and Intermediate Species Characterization

The conversion of HMF to DMF generally proceeds through two main pathways, both of which involve 5-MF as an intermediate. frontiersin.orgfrontiersin.org

Pathway 1: HMF is first hydrogenated at the aldehyde group to form 2,5-bis(hydroxymethyl)furan (BHMF). BHMF is then converted to 5-methylfurfuryl alcohol (MFA), which is subsequently hydrogenated to DMF. frontiersin.org

Pathway 2: HMF undergoes hydrogenolysis of the hydroxyl group to form this compound (5-MF). The aldehyde group of 5-MF is then hydrogenated to produce MFA, which is finally converted to DMF. frontiersin.org

The dominant pathway depends on the catalyst and reaction conditions. For example, some catalysts may preferentially adsorb HMF through its carbonyl group, favoring the formation of BHMF (Pathway 1). nih.gov In other systems, the direct conversion of HMF to 5-MF (Pathway 2) is the primary route. frontiersin.org The common intermediate in both pathways is 5-methylfurfuryl alcohol (MFA). frontiersin.orgacs.org

In iodide-mediated systems, the reaction proceeds via the formation of 5-(iodomethyl)furfural as a key intermediate. The high nucleophilicity of the iodide ion facilitates the substitution of the hydroxyl group in HMF. This intermediate is then reduced by hydroiodic acid (HI) to release 5-MF and iodine (I2). In the presence of a catalyst and a hydrogen source, I2 is reduced back to HI, closing the catalytic cycle. researchgate.net

Computational Chemistry Approaches (e.g., DFT, SMD Solvation Models)

Computational methods, particularly Density Functional Theory (DFT), have been employed to elucidate the reaction mechanisms and energetics of HMF conversion. DFT calculations have been used to study the Gibbs free energy of HMF hydrogenation to 5-MF and DMF, providing insights into the thermodynamic favorability of these reactions. researchgate.net

The Solvation Model based on Density (SMD) has also been utilized in computational studies of 5-MF synthesis. For instance, in the investigation of l-rhamnose dehydration to 5-MF, the SMD solvation model was used in conjunction with DFT to calculate the geometries and energies of reactants, intermediates, and products in a polarized continuum model of the solvent. mdpi.com This approach allows for a more accurate representation of the reaction environment and its influence on the reaction pathway.

Influence of Reaction Parameters on Yield and Selectivity

The yield and selectivity of 5-MF are highly sensitive to various reaction parameters, including temperature, pressure, and catalyst and substrate concentrations.

Temperature: Reaction temperature significantly affects the rate of reaction and the distribution of products. Generally, higher temperatures lead to increased conversion rates. However, excessively high temperatures can also promote the formation of by-products or the degradation of 5-MF. researchgate.net In the synthesis of 5-MF from L-rhamnose, the effect of temperature in the range of 150-180 °C has been systematically investigated to optimize the yield. researchgate.net

Pressure: In reactions involving gaseous reactants like hydrogen, pressure is a critical parameter. Increasing H2 pressure generally enhances the rate of hydrogenation. However, very high pressures might lead to over-hydrogenation of the furan ring, reducing the selectivity towards 5-MF and favoring the formation of products like 2,5-dimethyltetrahydrofuran (B89747) (DMTHF). nih.gov For instance, in the conversion of HMF to DMF, low H2 pressure can result in incomplete hydrogenation, leading to an accumulation of intermediates like 5-MF, while excessively high pressure can promote unwanted side reactions. nih.gov

Catalyst and Substrate Concentration: The loading of the catalyst and the concentration of the substrate also influence the reaction outcome. Increasing the HMF concentration has been found to decrease ring hydrogenation products, thereby improving the selectivity towards desired products like DMF, which are formed via 5-MF. nih.gov Similarly, the catalyst loading can affect the selectivity of hydrogenation versus hydrogenolysis. A lower catalyst loading may decrease the tendency for ring hydrogenation before the desired hydrogenolysis step occurs. nih.gov

| Parameter | Influence on 5-MF Synthesis | Reference |

|---|---|---|

| Temperature | Increases reaction rate, but can lead to by-product formation at very high temperatures. Optimal temperature needs to be determined for specific systems. | researchgate.netresearchgate.net |

| Pressure (H2) | Higher pressure increases hydrogenation rate. Too high pressure can lead to over-hydrogenation and reduced selectivity for 5-MF. | nih.gov |

| Substrate Concentration | Higher HMF concentration can suppress unwanted ring hydrogenation, potentially increasing the flux through the 5-MF intermediate pathway. | nih.gov |

| Catalyst Loading | Can influence the relative rates of hydrogenation and hydrogenolysis, thus affecting product selectivity. | nih.gov |

Chemical Transformations and Derivative Synthesis of 5 Methylfurfural

Hydrogenation and Reduction Products of 5-Methylfurfural

The hydrogenation and reduction of this compound primarily target its aldehyde group, leading to the formation of alcohols and other reduced species. These transformations are crucial for producing biofuels and other specialty chemicals.

Formation of 5-Methylfurfuryl Alcohol

The reduction of this compound yields 5-Methylfurfuryl Alcohol (5-MFA). wikipedia.org This conversion can be achieved through various catalytic transfer hydrogenation processes. For instance, using a Zirconium N-alkyltriphosphate nanohybrid (ZrPN) at 140°C has been shown to produce up to a 99% yield of 5-MFA. google.com Another method involves the use of NiO nanoparticles at a higher temperature of 180°C, resulting in a 93% yield. google.com The synthesis of 5-MFA is a key step in the production of other valuable chemicals, including the biofuel precursor 2,5-Dimethylfuran (B142691) (DMF). google.com

Conversion to 2,5-Dimethylfuran (Biofuel Precursor)

One proposed reaction mechanism involves three consecutive steps:

Hydrogenation of the aldehyde group in 5-MF to form 5-MFA. nih.gov

Hydrogenation can also occur at the C5 hydroxyl group in 5-hydroxymethylfurfural (B1680220) (HMF) to form this compound (MF). nih.gov

Both pathways lead to the intermediate 5-MFA, which is then hydrogenated to DMF. nih.gov

Various catalytic systems have been developed to optimize this conversion. For example, a carbon-supported ruthenium (Ru/C) catalyst has demonstrated high efficiency, achieving a 94.7% DMF yield at 200°C. acs.org Bimetallic catalysts, such as Pd-Au/C, have also been used, although the yield of 5-MFA as an intermediate can be low under certain conditions. google.com The choice of catalyst and reaction conditions plays a crucial role in maximizing the yield of DMF while minimizing the formation of by-products. nih.gov

Oxidation Reactions of this compound

The oxidation of this compound is a key pathway to producing valuable platform chemicals, most notably 2,5-Furandicarboxylic Acid (FDCA), a renewable substitute for terephthalic acid in polymer production. acs.orgmdpi.com

Synthesis of 2,5-Furandicarboxylic Acid (FDCA)

The synthesis of FDCA from 5-MF involves the oxidation of both the methyl and aldehyde groups to carboxylic acids. This transformation is typically carried out using catalytic systems in the presence of an oxidant, such as air or pure oxygen. researchgate.netacs.org

A widely studied method for the oxidation of 5-MF to FDCA employs a homogeneous catalyst system composed of cobalt (Co), manganese (Mn), and bromine (Br) salts in an acetic acid solvent. acs.orgresearchgate.netacs.org This system, often referred to as the Mid-Century (MC) process, is also used in the industrial production of terephthalic acid. acs.org

Under optimized conditions, the oxidation of 5-MF using the Co/Mn/Br system can achieve a complete conversion of 5-MF and an FDCA yield of up to 75.8% with a purity of 99.6%. researchgate.netacs.org The reaction is typically conducted at temperatures between 130-170°C. researchgate.netacs.org The addition of a small amount of cerium has been shown to enhance the selectivity for FDCA, especially at lower temperatures (130-140°C), by suppressing side reactions. researchgate.netfigshare.com

Table 1: Effect of Reaction Temperature on FDCA Yield from 5-MF Oxidation

| Temperature (°C) | FDCA Yield (%) |

| 135 | 68.8 |

| 150 | 73.5 |

This data illustrates that increasing the reaction temperature can improve the yield of FDCA. acs.org

The oxidation of 5-MF to FDCA over a Co/Mn/Br catalyst system is understood to proceed through a free-radical chain reaction mechanism. acs.orgacs.org The process involves the initial oxidation of the methyl group to a carboxylic acid via an aldehyde intermediate, 5-formyl-2-furancarboxylic acid (FFCA). acs.org

Kinetic studies have been conducted to model the reaction and understand the influence of various parameters. A fractional kinetic model has been developed to describe the oxidation process, which has proven reliable for predicting the distribution of products. acs.org Research has systematically investigated the effects of substrate concentration, reaction temperature, and catalyst concentration on the reaction rate. acs.org It has been found that increasing the reaction temperature has a more significant impact on the oxidation of the methyl group compared to the aldehyde group. acs.org The activation energy for the oxidation of the intermediate 5-methyl-2-furancarboxylic acid (MCA) to FFCA is reported to be 56.0 kJ/mol, which is higher than for other steps in the reaction pathway. acs.org

Optimization of Reaction Conditions for FDCA Yield and Purity

The catalytic oxidation of this compound (5-MFF) to 2,5-furandicarboxylic acid (FDCA) is a significant transformation, converting a biomass-derived platform chemical into a valuable monomer for bio-based polymers. acs.orgacs.org Research has focused on optimizing reaction conditions to maximize the yield and purity of FDCA, primarily using homogeneous catalyst systems in acetic acid with air as the oxidant. acs.orgresearchgate.netfigshare.com

A widely studied method involves a Co/Mn/Br catalyst system. acs.orgacs.org The optimization of several parameters is crucial for achieving high efficiency in this process. Key variables that have been systematically investigated include reaction temperature, pressure, catalyst composition and concentration, and solvent properties. acs.orgresearchgate.netfigshare.com Under optimized conditions, studies have reported a complete (100%) conversion of 5-MFF, achieving an FDCA yield of 75.8% with a high purity of 99.6%. acs.orgresearchgate.netfigshare.com The reaction is typically conducted at temperatures ranging from 130–170 °C. acs.orgfigshare.com

Further enhancements have been explored to improve selectivity and reaction rates. For instance, the addition of a small amount of cerium (Ce) to the Co/Mn/Br system has been shown to enhance FDCA selectivity, particularly at lower temperatures (130–140 °C), by suppressing side reactions. acs.orgresearchgate.netfigshare.com A kinetic model developed for this process indicates that the reaction follows a free-radical chain mechanism. acs.orgacs.org Eliminating mass transfer limitations, such as by ensuring adequate stirring rates, is also essential for achieving reliable kinetic data and maximizing product yield. acs.org

Below is a table summarizing the optimized conditions and results from a study on the oxidation of 5-MFF to FDCA.

| Parameter | Optimized Value/Range | Result | Citation |

| Catalyst System | Homogeneous Co/Mn/Br | - | acs.orgresearchgate.netfigshare.com |

| Oxidant | Air | - | acs.org |

| Solvent | Acetic Acid | - | acs.orgacs.org |

| Temperature | 130–170 °C | 100% 5-MFF Conversion | acs.orgfigshare.com |

| FDCA Yield | 75.8% | - | acs.orgresearchgate.netfigshare.com |

| FDCA Purity | 99.6% | - | acs.orgresearchgate.netfigshare.com |

| Additive | 200 ppm Cerium | Enhanced selectivity at 130-140 °C | acs.orgresearchgate.net |

Other Oxidation Pathways and Products

The oxidation of this compound to FDCA is not a single-step reaction but proceeds through a series of intermediate compounds. acs.org The primary pathway involves the sequential oxidation of the functional groups attached to the furan (B31954) ring. Initially, the methyl group of 5-MFF is oxidized to a carboxylic acid, forming 5-methylfuran-2-carboxylic acid (MCA). Subsequently, the aldehyde group is oxidized, leading to the formation of 5-formyl-2-furancarboxylic acid (FFCA), which is then finally oxidized to 2,5-furandicarboxylic acid (FDCA). acs.org

These intermediates, MCA and FFCA, are key products in alternative or partial oxidation pathways. acs.org Controlling the reaction conditions allows for the potential isolation of these compounds. For example, milder conditions might favor the formation of MCA or FFCA over the fully oxidized FDCA.

Side reactions can also occur, leading to other oxidation products. In studies of furfural (B47365) oxidation, the formation of formic acid and succinic acid has been observed, which could potentially arise from the degradation of the furan ring. scispace.com While not extensively detailed for 5-MFF specifically, similar ring-opening and degradation byproducts are plausible under harsh oxidative conditions.

The main oxidation pathway can be summarized as: This compound (5-MFF) → 5-Methylfuran-2-carboxylic acid (MCA) → 5-Formyl-2-furancarboxylic acid (FFCA) → 2,5-Furandicarboxylic acid (FDCA) acs.org

Furan Ring Modifications and Functionalization

The furan ring in this compound is an aromatic system that can undergo various modifications and functionalizations, enabling the synthesis of a diverse range of derivatives. cymitquimica.com Its reactivity is influenced by the electron-donating methyl group and the electron-withdrawing aldehyde group.

Electrophilic Aromatic Substitution Reactions

The furan ring is generally reactive towards electrophiles. wvu.edumakingmolecules.com The substituents on the 5-MFF ring direct incoming electrophiles to specific positions. The methyl group is an activating, ortho-para directing group, while the formyl (aldehyde) group is a deactivating, meta-directing group. In 5-MFF, these groups are at the 2 and 5 positions, leaving the 3 and 4 positions available for substitution. The combined electronic effects influence where an electrophile will add.

A key example of an electrophilic aromatic substitution involving a 5-MFF derivative is the hydroxyalkylation/alkylation (HAA) reaction, which requires an acidic catalyst to initiate the substitution and form C-C bonds, producing precursors for diesel and jet fuel. researchgate.net

While specific studies on reactions like the nitration or direct halogenation of the 5-MFF ring are not extensively documented in the provided context, the existence of halogenated furan derivatives suggests such substitutions are feasible. rsc.orgrsc.org For instance, the use of 5-bromofurfural in subsequent reactions implies that electrophilic bromination of a furan ring is a viable synthetic step. rsc.org Palladium-catalyzed hydrogenation of halogenated furfurals to produce 5-MFF has also been reported, indicating the synthesis of precursors like 5-chloromethylfurfural (B124360) and 5-bromomethylfurfural, although these involve substitution on the methyl group rather than the ring itself. rsc.orggoogle.comgoogle.com

Cycloaddition Reactions

The furan ring in 5-MFF can act as a diene in cycloaddition reactions, most notably the Diels-Alder or [4+2] cycloaddition. chegg.comnih.gov This reaction is a powerful tool for synthesizing six-membered rings with controlled stereochemistry and is considered a "green" process due to its 100% atom economy. chegg.comnih.gov

However, the reactivity of furan derivatives in Diels-Alder reactions is sensitive to the electronic nature of their substituents. Electron-withdrawing groups, such as the formyl group in 5-MFF, generally reduce the reactivity of the furan diene. rsc.org Research has shown that while this compound can participate as a diene in Diels-Alder reactions with dienophiles like maleimides, it exhibits lower conversion rates compared to more electron-rich furans. rsc.org

In addition to the [4+2] cycloaddition, derivatives of 5-MFF can participate in [3+2] cycloadditions. For example, an iminoester derived from this compound has been shown to undergo a catalytic asymmetric 1,3-dipolar cycloaddition, yielding highly functionalized and enantioenriched heterocyclic products with excellent yield and stereoselectivity. rsc.orgrsc.org

Polymerization and Oligomerization Studies of this compound Derivatives

The bifunctional nature and renewable origin of this compound and its derivatives make them attractive building blocks for creating sustainable polymers. cymitquimica.comchemimpex.com

Furan-Based Polymer Synthesis

This compound is utilized in the synthesis of furan-based polymers, which are noted for their potential as biodegradable materials for applications such as packaging. chemimpex.com The reactivity of the furan ring, along with its aldehyde and methyl functional groups, provides multiple handles for polymerization reactions. cymitquimica.com

Derivatives of 5-MFF can be used to create a variety of polymer structures. For example, furan-based polyesters can be synthesized via a two-step melt polycondensation process, analogous to the production of petroleum-based polyesters like PET and PBT. mdpi.com While much of the focus has been on FDCA derived from 5-hydroxymethylfurfural (HMF), the underlying chemistry is relevant to derivatives from 5-MFF. mdpi.comacs.org

Furthermore, the furan rings within a polymer backbone can undergo reversible Diels-Alder reactions, which can be used to create dynamically crosslinked materials or self-healing polymers. rsc.org For instance, poly(β-thioether esters) derived from HMF have been crosslinked using the Diels-Alder reaction between the furan moieties and maleimide (B117702) groups, significantly enhancing the material's mechanical properties. rsc.org This chemistry is directly applicable to polymers synthesized from 5-MFF derivatives, highlighting the potential for creating advanced, functional bio-based materials.

Degradation and Stability of this compound Polymers

The long-term performance and viability of polymers derived from this compound (5-MF) are intrinsically linked to their degradation characteristics and stability under various environmental conditions. The inherent chemical structure of the furan ring, while offering valuable properties, also presents specific pathways for degradation. The stability of these polymers is a critical factor, influenced by thermal stress, oxidation, hydrolysis, and light exposure. Compared to its precursor 5-Hydroxymethylfurfural (HMF), 5-MF generally exhibits enhanced chemical stability, which can be imparted to its polymeric derivatives. mdpi.comacs.org However, the polymerization process and the final polymer structure introduce new considerations for stability.

High temperatures can initiate the degradation of 5-MF based polymers, often leading to the formation of insoluble, cross-linked structures known as humins, or rehydration to form byproducts like levulinic acid. mdpi.com The thermal degradation of furan-containing polymers can proceed through mechanisms such as random and end-chain scission. researchgate.net For instance, studies on the thermal decomposition of HMF, a closely related furan, show it can dimerize and subsequently degrade to form this compound and 2,5-furandicarboxaldehyde, indicating potential transformation pathways for polymers incorporating the furan moiety. acs.orgnih.gov

Oxidative degradation is another significant concern for furan-based polymers. Alkylated furans have been shown to possess low oxidative stability, readily reacting with atmospheric oxygen. nrel.gov This process can lead to the formation of polar, ring-opened products. These initial degradation products can then react with intact furan rings within the polymer chains, resulting in the formation of dimers, trimers, and higher molecular weight amorphous furanic polymers, often observed as insoluble gums. nrel.gov Analysis of these gums has revealed the presence of compounds such as levulinic acid and other organic acids. nrel.gov

The hydrolytic stability of 5-MF polymers is highly dependent on the nature of the linkages within the polymer backbone and the pH of the environment. For example, poly(silyl ethers) derived from the HMF-derivative 2,5-bis(hydroxymethyl)furan (BHMF) have been observed to degrade completely within hours under acidic (low pH) conditions due to the cleavage of Si-O-C bonds. acs.org Conversely, certain furan-based polyesters exhibit good hydrolytic stability under neutral conditions. rug.nl The introduction of specific chemical groups, such as dithioacetal linkages in furfural-based networks, has been shown to confer superior stability in both highly acidic (1 M HCl) and basic (1 M NaOH) aqueous solutions. acs.org This highlights that the polymer's architecture is as crucial as the furan core itself in determining its resistance to hydrolysis. The degradation of these polymers is also influenced by the solvent environment, with certain solvents like DMSO and DMF promoting degradation at elevated temperatures. acs.org

The table below summarizes key degradation products identified from the breakdown of furan-based polymers under various conditions.

Table 1: Identified Degradation Products of Furan-Based Polymers

| Degradation Condition | Precursor/Polymer Type | Identified Degradation Products |

|---|---|---|

| Thermal Degradation | This compound Intermediates | Humins, Levulinic acid |

| Thermal Decomposition | 5-Hydroxymethylfurfural (HMF) | This compound, 2,5-Furandicarboxaldehyde, Dimeric structures |

| Oxidative Degradation | Alkylated Furans (e.g., 2-Methylfuran) | Amorphous furanic polymers (gums), Levulinic acid, Organic acids, Ring-opened products |

This table provides a summary of common degradation products resulting from thermal, oxidative, and hydrolytic stress on furan-containing compounds and polymers, based on available research findings. mdpi.comacs.orgnih.govnrel.govacs.org

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 12022 |

| 5-Hydroxymethylfurfural | 237332 |

| Furfural | 7362 |

| 2,5-Furandicarboxaldehyde | 129758 |

| Levulinic acid | 11579 |

| 2-Methylfuran | 7737 |

| 2,5-Bis(hydroxymethyl)furan | 102040 |

| Dimethyl sulfoxide (B87167) (DMSO) | 679 |

| Dimethylformamide (DMF) | 6228 |

| Hydrochloric acid | 313 |

| Sodium hydroxide | 14798 |

Analytical Methodologies for 5 Methylfurfural Research

Chromatographic Techniques

Chromatographic methods are central to the analysis of 5-Methylfurfural, providing powerful means to separate it from complex mixtures for subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the quantitative analysis of this compound, particularly due to its high sensitivity and selectivity. researchgate.netnih.gov This method is especially effective for analyzing volatile compounds like 5-MF. A common approach involves headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. researchgate.netnih.gov This sample preparation technique concentrates volatile analytes from the sample matrix onto a coated fiber before they are introduced into the GC system.

In a typical GC-MS analysis of this compound, the compound is separated from other components in a capillary column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum, which shows a characteristic fragmentation pattern for 5-MF, allows for unambiguous identification and quantification. For instance, a method developed for the determination of 5-MF in vinegar demonstrated good linearity over a concentration range of 0.12 to 16 mg/L, with a detection limit of 15 µg/L. researchgate.netnih.gov The precision and accuracy of such methods are often enhanced by using an isotopically labeled internal standard, such as 2-furfural-d4. researchgate.netnih.gov

More advanced techniques like gas chromatography with triple quadrupole mass spectrometry (GC-MS/MS) have also been developed for the simultaneous detection of multiple furanic compounds, including this compound, in complex matrices like milk powder. jst.go.jp This approach offers enhanced selectivity and sensitivity, with linear ranges typically between 0.001–2 mg/L and high correlation coefficients (R² > 0.9990). jst.go.jp

Table 1: GC-MS Method Parameters for this compound Analysis in Vinegar

| Parameter | Value | Reference |

| Technique | HS-SPME-GC-MS | researchgate.net, nih.gov |

| Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | researchgate.net, , nih.gov |

| Linearity Range | 0.12 - 16 mg/L | researchgate.net, nih.gov |

| Regression Coefficient (r²) | 0.9999 | researchgate.net, nih.gov |

| Detection Limit | 15 µg/L | researchgate.net, nih.gov |

| Internal Standard | 2-Furfural-d4 | researchgate.net, nih.gov |

High-Performance Liquid Chromatography (HPLC) is an invaluable tool for monitoring the progress of chemical reactions that produce this compound. acs.orgresearchgate.net Its ability to analyze liquid samples directly makes it well-suited for tracking the concentration of reactants, intermediates, and products, including 5-MF, in real-time. This is particularly useful in studies focused on the synthesis of furanic compounds from biomass, where reaction conditions need to be carefully optimized. acs.org

For instance, in the synthesis of 5-Hydroxymethylfurfural (B1680220) (HMF) from monosaccharides, HPLC equipped with a refractive index detector (RID) can be used to quantify sugars, HMF, and other byproducts. acs.org Although direct HPLC methods for 5-MF are available, the monitoring of related furanic compounds like HMF provides a strong precedent for its application in 5-MF synthesis. helixchrom.com The separation is typically achieved on specialized columns, and the choice of detector depends on the specific analytical requirements. The data obtained from HPLC analysis allows researchers to calculate reaction rates, yields, and selectivities, providing critical insights for process optimization. researchgate.netrsc.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers a significant advancement in the analysis of this compound, providing higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. This technique is particularly advantageous for the simultaneous determination of multiple furanic compounds in complex food and biological matrices. researchgate.netnih.gov

A UPLC-MS/MS method has been successfully applied for the simultaneous analysis of furfural (B47365), this compound, and 5-hydroxymethylfurfural in food samples. researchgate.net These methods often exhibit excellent linearity with high correlation coefficients (R² ≥ 0.9914) and satisfactory recovery rates, typically ranging from 70.1% to 101.5%. researchgate.net The use of tandem mass spectrometry (MS/MS) enhances selectivity and reduces matrix interference, which is a common challenge in the analysis of complex samples. researchgate.net The high sensitivity of UPLC-MS/MS allows for the detection and quantification of trace levels of 5-MF, making it a powerful tool for food quality control and exposure assessment studies. nih.gov

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound, serving as essential tools for its identification and characterization.

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for the structural elucidation of this compound. The FT-IR spectrum of 5-MF reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. researchgate.net Key spectral features include a strong band associated with the C=O stretching vibration of the aldehyde group, typically observed around 1668 cm⁻¹. researchgate.net

Other significant peaks in the FT-IR spectrum of 5-MF include those corresponding to the C-H stretching of the methyl group, which appear just below 3000 cm⁻¹. researchgate.net The vibrations of the furan (B31954) ring also give rise to a series of characteristic bands. By comparing the experimental spectrum with reference data, FT-IR spectroscopy can be used to confirm the identity of synthesized or isolated this compound. researchgate.netresearchgate.net In-situ FT-IR has also been employed to monitor the formation of this compound during the pyrolysis of related compounds like 5-Hydroxymethylfurfural, providing real-time information on reaction pathways. scut.edu.cn

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Aldehyde C=O Stretch | ~1668 | researchgate.net |

| Methyl Group C-H Stretch | <3000 | researchgate.net |

| Furan Ring Vibrations | Various | researchgate.net |

Raman spectroscopy provides complementary information to FT-IR, offering insights into the vibrational modes of this compound. scientists.uzdtu.dk This technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 5-MF is characterized by distinct peaks that can be assigned to specific molecular motions. researchgate.netnih.gov

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed in conjunction with experimental Raman spectroscopy to aid in the assignment of vibrational bands. researchgate.netglobalresearchonline.net For this compound, the C=O stretching vibration of the aldehyde group is also a prominent feature in the Raman spectrum, appearing around 1676 cm⁻¹. researchgate.net Other characteristic peaks are associated with the vibrations of the furan ring and the methyl group. researchgate.netscientists.uz Raman spectroscopy has proven effective in distinguishing between structurally similar furan derivatives, highlighting its utility in compound identification and quality control. scientists.uz

Table 3: Characteristic Raman Shifts for Furanic Compounds

| Compound | Key Raman Shifts (cm⁻¹) | Primary Vibration Origin | Reference |

| Furfural | 1366, 1393, 1474, 1670 | C-O vibrations | researchgate.net |

| This compound | ~1676 | C=O stretching | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound, providing detailed information about the chemical environment of each atom in the molecule. Both ¹H and ¹³C NMR are routinely used.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aldehyde proton, the two furan ring protons, and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the aldehyde group and the electron-donating effect of the methyl group.

Typical chemical shift ranges for the protons of this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are presented in the table below. The furan protons (H3 and H4) appear as doublets due to coupling with each other. The aldehyde proton (CHO) typically appears as a singlet, and the methyl protons (CH₃) also present as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound shows six distinct signals, corresponding to the five carbons of the furan ring and the methyl carbon. The carbonyl carbon of the aldehyde group is significantly deshielded and appears at a high chemical shift.

Below is a table summarizing the typical ¹³C NMR chemical shifts for this compound.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CHO | ~9.51 | ~177.0 |

| C2 | - | ~152.0 |

| H3 | ~7.18 | ~122.0 |

| H4 | ~6.24 | ~109.0 |

| C5 | - | ~160.0 |

| CH₃ | ~2.42 | ~14.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and the magnetic field strength of the NMR instrument.

Advanced hyphenated Techniques for Complex Mixture Analysis

In many applications, this compound is present in complex matrices, such as food products, biomass hydrolysates, or reaction mixtures. In these cases, direct spectroscopic analysis is often not feasible due to overlapping signals from other components. Hyphenated analytical techniques, which couple a separation technique with a detection method, are essential for the selective and sensitive analysis of this compound in such samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification. For this compound, the molecular ion peak and characteristic fragment ions allow for its confident identification even at low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile samples containing this compound, LC-MS is the preferred hyphenated technique. The separation is achieved by high-performance liquid chromatography (HPLC), and the eluting compounds are introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions from the analyte. LC-MS offers high sensitivity and selectivity and is particularly useful for analyzing this compound in complex aqueous samples.

Quantitative Determination Strategies for this compound

Accurate quantification of this compound is critical in many research and industrial settings. Several strategies have been developed for its quantitative determination.

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is one of the most common methods for quantifying this compound. The compound possesses a strong UV chromophore, allowing for sensitive detection at its wavelength of maximum absorbance (λmax). Quantification is achieved by creating a calibration curve using standards of known concentrations and comparing the peak area of the analyte in the sample to this curve.

Gas Chromatography (GC): Similar to HPLC, GC can be used for the quantification of this compound, typically with a flame ionization detector (FID). The response of the FID is proportional to the mass of the carbon-containing analyte, allowing for accurate quantification when calibrated with appropriate standards.

The table below summarizes common chromatographic methods for the quantification of this compound.

| Technique | Detector | Typical Mobile/Stationary Phase | Advantages | Disadvantages |

| HPLC | UV/Vis or Diode Array (DAD) | Reversed-phase (e.g., C18) with a mobile phase of water and an organic modifier (e.g., acetonitrile (B52724) or methanol) | High precision and accuracy, suitable for a wide range of sample matrices. | May require sample cleanup. |

| GC | Flame Ionization (FID) or Mass Spectrometry (MS) | Capillary column with a polar stationary phase (e.g., polyethylene (B3416737) glycol) | High sensitivity and resolution, MS detection provides high selectivity. | Requires the analyte to be volatile and thermally stable. |

Quantitative NMR (qNMR): Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that does not require a calibration curve of the analyte itself. In qNMR, the integrated signal area of a specific proton of the analyte is compared to the integrated signal area of a known amount of an internal standard. By knowing the number of protons contributing to each signal and the molar mass of both the analyte and the standard, the exact concentration of this compound can be determined. This method is highly accurate but generally less sensitive than chromatographic techniques.

Biorefinery Integration and Sustainability Aspects of 5 Methylfurfural

5-Methylfurfural in the Context of Lignocellulosic Biomass Valorization

Lignocellulosic biomass, the most abundant and non-edible biomass on Earth, represents a promising feedstock for the production of biofuels and biochemicals. The valorization of this complex matrix into valuable platform molecules like 5-MF is a cornerstone of the biorefinery concept.

The synthesis of this compound can be achieved from various agricultural byproducts, which are abundant and inexpensive raw materials. These include materials rich in pentose (B10789219) and hexose (B10828440) sugars, such as corncobs, cottonseed husk, rice bran, beet pulp, bagasse, and sawdust. mdpi.com Starch, which can be sourced from crops like stale rice, root, and tuber crops, is also a viable feedstock for 5-MF production. rsc.org The utilization of these waste streams and non-food biomass for 5-MF synthesis avoids competition with food production and contributes to a circular economy. The process typically involves the acid-catalyzed dehydration of sugars derived from the hemicellulose and cellulose (B213188) fractions of these materials. nbinno.com

One-pot production methods from lignocellulosic biomass have been explored, where the hydrolysis of cellulose and subsequent dehydration of hexoses lead to the formation of 5-MF. mdpi.com For instance, a method has been developed to produce 5-MF from starch in a single step using a metal-free approach with hydrochloric acid, sodium iodide, and hydrogen in a biphasic solvent system. rsc.org

In a biorefinery setting, the co-production of multiple valuable chemicals from a single feedstock is crucial for economic viability. The production of 5-MF is often intertwined with that of other important furan (B31954) derivatives, namely furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). Lignocellulosic biomass is composed of both cellulose (a polymer of C6 sugars) and hemicellulose (a polymer of C5 and C6 sugars). acs.org The dehydration of C6 sugars (like fructose (B13574) and glucose) primarily yields HMF, while the dehydration of C5 sugars (like xylose) produces furfural. mdpi.comaip.org

5-MF can be synthesized through the selective hydrogenolysis of HMF, making the co-production of these two compounds a strategic pathway. researchgate.netresearchgate.net This allows for a holistic utilization of lignocellulosic biomass, where hemicellulose can be converted to furfural and cellulose to HMF, which can then be further processed to 5-MF. researchgate.net The development of catalytic systems that can selectively convert carbohydrates to a mixture of these furan derivatives is an active area of research, aiming to maximize the value extracted from the biomass. For example, studies have reported the simultaneous production of HMF and furfural from various raw lignocellulosic materials in a water-tetrahydrofuran media. aip.org

Environmental and Economic Feasibility of this compound Production Processes

The efficiency of 5-MF production is a key determinant of its economic feasibility. Research has focused on optimizing reaction conditions to maximize yields and minimize reaction times. For example, high yields of 5-MF (up to 94%) have been achieved from L-rhamnose (B225776) in a biphasic system at 160 °C. mdpi.com Another study reported obtaining around 50% 5-MF from D-fructose within 7.5 minutes using a specific catalytic system. researchgate.net

However, many production processes for furan derivatives require high temperatures and pressures, which can lead to significant energy consumption. nbinno.comrsc.org The separation and purification of the final product can also be an energy-intensive process. mdpi.com For instance, traditional furfural production is known for its high energy consumption. researchgate.net Therefore, developing energy-efficient processes, such as those operating at milder conditions or utilizing innovative separation techniques, is crucial for improving the economic viability of 5-MF production.

Table 1: Comparison of this compound Production Efficiencies

| Feedstock | Catalyst/System | Temperature (°C) | Reaction Time | Max. Yield (%) | Reference |

|---|---|---|---|---|---|

| L-Rhamnose | CuCl₂ in H₂O/DIPE | 160 | 120 min | 94 | mdpi.com |

| D-Fructose | NaI/Formic Acid | Not specified | 7.5 min | ~50 | researchgate.net |

| Starch | HCl/NaI/H₂ | Not specified | Not specified | 38 | rsc.org |

| 5-Hydroxymethylfurfural (HMF) | HCl/NaI/H₂ | Not specified | Not specified | 80.8 | rsc.org |

| Fructose/Inulin | Not specified | 75 - 115 | 0.5 - 2 h | 60 - 68 | researchgate.net |

The production of 5-MF from biomass is often accompanied by the formation of byproducts and waste streams. A significant challenge is the formation of insoluble polymers known as humins, which can reduce the yield of the desired product. mdpi.comacs.org Other major byproducts include levulinic acid and formic acid, which can be formed from the degradation of HMF. acs.orgunipa.it

Role of this compound in the Transition to Sustainable Chemistry

This compound (5-MF) is emerging as a pivotal platform chemical in the global shift towards sustainable chemistry and a circular bio-economy. chemimpex.comchemimpex.com Derived from renewable biomass, it represents a crucial alternative to petroleum-based feedstocks for producing a wide array of fuels and chemicals, thereby helping to mitigate the environmental impact of the chemical industry and reduce dependence on fossil fuels. chemimpex.comacs.org Its unique properties and versatile reactivity make it a key component in developing greener, more sustainable industrial processes. chemimpex.com

As a bio-based platform molecule, 5-MF is central to the concept of the integrated biorefinery, which aims for the efficient and comprehensive utilization of biomass. repec.orgcsic.es It can be synthesized from the dehydration and conversion of carbohydrates found in abundant, non-edible lignocellulosic biomass such as agricultural residues (corncobs, bagasse), forestry waste, and specific carbohydrate streams. mdpi.comsci-hub.se Unlike its close relative 5-Hydroxymethylfurfural (HMF), 5-MF exhibits greater chemical stability and a lower boiling point, which simplifies its extraction and purification, contributing to more energy-efficient processes. mdpi.com

The production and use of 5-MF align with several core principles of green chemistry:

Use of Renewable Feedstocks : 5-MF is produced from renewable resources like starch and l-rhamnose, or via the hydrogenolysis of HMF, which itself is derived from C6 sugars in lignocellulose. rsc.orgsigmaaldrich.comwikipedia.orgrsc.org This moves away from the depletion of finite fossil resources.

Atom Economy and Catalysis : Significant research has focused on developing highly efficient catalytic routes to synthesize 5-MF with high yields and selectivity, thereby maximizing the conversion of reactant atoms into the desired product. mdpi.comrsc.orgresearchgate.net For instance, high yields of up to 94% have been achieved from l-rhamnose using catalytic systems in biphasic solvents, which inhibit side reactions and simplify product separation. mdpi.comrsc.org

Safer Solvents and Auxiliaries : Efforts are being made to use greener solvents, such as biphasic systems involving water, to reduce the reliance on harsh and volatile organic solvents. mdpi.comneliti.com

Design for Degradation : Furan-based polymers derived from 5-MF are being explored as biodegradable alternatives to petroleum-based plastics. chemimpex.com

The true potential of 5-MF in sustainable chemistry lies in its role as a versatile intermediate that can be upgraded into a variety of high-value products. chemimpex.comsciengine.com This process, often referred to as valorization, is a cornerstone of modern biorefineries. Key transformation pathways include:

Production of Biofuels : 5-MF can be catalytically hydrogenated to produce 2,5-dimethylfuran (B142691) (DMF). mdpi.comrsc.orgmdpi.com DMF is considered a promising liquid biofuel with a high energy density, a high octane (B31449) number, and better physicochemical properties compared to ethanol (B145695), making it a potential "drop-in" replacement for gasoline. mdpi.com

Synthesis of Renewable Polymers : 5-MF serves as a precursor for 2,5-furandicarboxylic acid (FDCA), a critical monomer for producing bio-based polyesters like polyethylene (B3416737) furanoate (PEF). mdpi.commdpi.com PEF is positioned as a sustainable alternative to the petroleum-derived polyethylene terephthalate (B1205515) (PET), offering superior barrier properties and full recyclability.

Development of Fine Chemicals : The compound is a building block for various specialty chemicals used in pharmaceuticals, agrochemicals, and fragrances. chemimpex.comsciengine.com Its structure allows for diverse chemical modifications, opening pathways to complex molecules that were previously reliant on fossil-fuel-based precursors. chemimpex.comchemimpex.com

Table 1: Research Findings on the Catalytic Conversion of Biomass to this compound

| Starting Material | Catalyst | Reaction Conditions | Yield of 5-MF | Reference |

|---|---|---|---|---|

| L-Rhamnose | AlCl₃ in 20 wt% NaCl solution | 150°C, 90 min | 94% | rsc.org |

| L-Rhamnose | Various catalysts in DIPE + H₂O biphasic system | 150–180°C | 94% | mdpi.com |

| Starch | Hydrochloric acid, sodium iodide, hydrogen | Optimal conditions | 38% | rsc.org |

| 5-Hydroxymethylfurfural (HMF) | Iodide-mediated process | Optimal conditions | 80.8% | rsc.org |

| Fructose | Activated sulfonated carbon (A-SC) | ~325°C | Optimal yield achieved | sciengine.com |

Biological Activities and Biochemical Pathways Involving 5 Methylfurfural

Antimicrobial and Antifungal Properties of 5-Methylfurfural

This compound (5-MF) has demonstrated notable antimicrobial and antifungal activities against various microorganisms. Research has identified it as a bioactive component in certain natural extracts and pyrolysis liquids, contributing to their inhibitory effects on microbial growth. researchgate.netupdatepublishing.com

One significant study investigated the chemical components of pine needle extract and identified this compound as one of the active antifungal compounds. updatepublishing.com Its efficacy was tested against Alternaria mali, the pathogenic fungus responsible for Alternaria blotch in apples. The study determined the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of this plant pathogen. The findings revealed that this compound has a potent antifungal effect, with its MIC being comparable to that of the conventional antifungal agrochemical, chlorothalonil. updatepublishing.com

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (mg/ml) | Reference |

| This compound | Alternaria mali | 0.78 | updatepublishing.com |

| Furfural (B47365) | Alternaria mali | 0.78 | updatepublishing.com |

| Acetol | Alternaria mali | 6.25 | updatepublishing.com |

| Terpinen-4-ol | Alternaria mali | 12.5 | updatepublishing.com |

| Chlorothalonil | Alternaria mali | (Same order of magnitude as 5-MF) | updatepublishing.com |

Further studies on the by-products from softwood bark carbonization have also highlighted the antifungal properties of furan (B31954) compounds, including this compound. researchgate.net These compounds are reported to inhibit fungal spore germination, hyphal elongation, and mycelial growth, making them key subjects of interest for bioactive applications. researchgate.netrsc.org In addition to its antifungal properties, this compound has been shown to possess antimicrobial activity against bacteria such as Staphylococcus epidermidis. psecommunity.orgontosight.ai

Effects on Microbial Fermentation and Inhibition Mechanisms

This compound has been identified as a significant inhibitor of microbial fermentation, with specific mechanisms of action being elucidated. Research has focused on its effects on Staphylococcus epidermidis, a common bacterium on human skin that can produce malodorous compounds through fermentation. psecommunity.orgontosight.aimdpi.com

Studies have shown that S. epidermidis utilizes sodium L-lactate as a carbon source for fermentation, leading to the production of malodors. psecommunity.orgontosight.ai this compound, a furfural analog, was investigated as an inhibitor of this specific fermentation process. The primary mechanism of inhibition was identified as the targeting of a key enzyme in the fermentation pathway. psecommunity.orgontosight.aimdpi.comnih.gov

Key Inhibition Mechanisms:

Target Enzyme: The primary target of this compound is acetolactate synthase (ALS). psecommunity.orgontosight.ainih.gov

Pathway Interruption: ALS is a crucial enzyme that catalyzes the conversion of pyruvate (B1213749) to α-acetolactate. By inhibiting ALS, this compound effectively blocks this step in the pathway. psecommunity.org

Reduced Malodor Production: The inhibition of ALS activity by this compound leads to a significant reduction in the production of malodorous by-products, such as diacetyl. psecommunity.orgontosight.ai

In experiments, treating S. epidermidis with this compound resulted in the loss of its ability to produce these malodors from lactate (B86563) fermentation. psecommunity.orgmdpi.com This inhibitory action occurs because furan compounds, like this compound, can interfere with the activities of essential enzymes within microbial fermentation pathways. psecommunity.org This makes this compound a compound of interest for applications targeting the control of microbial fermentation in specific contexts. psecommunity.orgontosight.ainih.gov

Biocatalytic Conversions involving this compound (Excluding Human/Animal Metabolism)

Biocatalysis offers environmentally friendly routes for chemical transformations. Research has demonstrated that this compound can serve as a substrate for specific enzymatic conversions. One notable example is the biocatalytic reduction of this compound to 5-methylfurfuryl alcohol, a corresponding furfuryl alcohol.

A study utilizing whole cells of the yeast Meyerozyma guilliermondii SC1103 reported the successful reduction of this compound. This biocatalytic approach proved to be effective, achieving a high yield of the corresponding alcohol product.

| Substrate | Biocatalyst | Product | Yield | Reference |

| This compound | Meyerozyma guilliermondii SC1103 (whole cells) | 5-methylfurfuryl alcohol | 89% | researchgate.net, |

| Furfural | Meyerozyma guilliermondii SC1103 (whole cells) | Furfuryl alcohol | 83% | researchgate.net, |

This conversion highlights the potential for using whole-cell biocatalysts to transform this compound into other valuable furan derivatives under mild reaction conditions. researchgate.net The selectivity of these biocatalysts allows for the specific reduction of the aldehyde group in the this compound molecule.

Advanced Applications and Future Research Directions for 5 Methylfurfural

Development of Novel Pharmaceuticals and Agrochemicals from 5-Methylfurfural

This compound serves as a key intermediate in the synthesis of a variety of chemicals, including those with potential applications in the pharmaceutical and agrochemical industries. chemimpex.com Its inherent biological activities, such as antimicrobial and antifungal properties, suggest its potential for the development of new drugs and crop protection agents. ontosight.ai

Integration of this compound in Advanced Materials Science

The application of this compound extends into the realm of advanced materials, particularly in the production of furan-based polymers. netascientific.com These polymers are notable for their potential biodegradability, offering a more environmentally friendly alternative to traditional petroleum-based plastics. netascientific.com The presence of the furan (B31954) ring in the polymer backbone can impart unique thermal and mechanical properties.

Researchers are exploring the use of this compound in creating sustainable materials for various applications, including packaging. netascientific.com Its role as a renewable feedstock is a significant driver in the green chemistry sector, aiming to reduce reliance on fossil fuels for the production of materials. chemimpex.com

Exploration of this compound as a Precursor for Biofuels Beyond 2,5-Dimethylfuran (B142691)

While the conversion of this compound (5-MF) to 2,5-Dimethylfuran (DMF) is a well-explored pathway for biofuel production, research is expanding to investigate other potential fuel candidates derived from 5-MF. nih.govmdpi.com 5-MF itself is considered a potential fuel oxygenate. mdpi.com

One of the key advantages of 5-MF over its counterpart, 5-hydroxymethylfurfural (B1680220) (HMF), is its higher stability and increased carbon-to-oxygen ratio, which are desirable properties for biofuels. nih.gov The selective hydrogenolysis of HMF can yield 5-MF, which can then be further upgraded. mdpi.com Research has demonstrated the superior synthetic utility of 5-MF in reactions like benzoin (B196080) and aldol (B89426) condensations, which can lead to the formation of long-chain alkanes suitable for use as biofuels. nih.gov This opens up avenues for producing a broader range of high-energy-density fuels from biomass.

A proposed reaction pathway for the production of DMF from HMF suggests that 5-MF can act as an intermediate. researchgate.net This highlights the importance of understanding and controlling the reaction pathways to selectively produce desired fuel molecules. Further research into catalytic systems and reaction conditions is crucial for unlocking the full potential of 5-MF as a versatile platform for various biofuels.

Theoretical and Computational Studies in this compound Research

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become invaluable tools in understanding the properties and reactivity of this compound. ejournal.by These studies provide molecular-level insights that complement experimental findings.

Computational analyses have been employed to:

Determine Molecular Structure and Stability: Calculations help in identifying the most stable conformations of the 5-MF molecule. ejournal.byresearchgate.net

Analyze Vibrational Spectra: Theoretical calculations of infrared (IR) and Raman spectra aid in the interpretation of experimental spectroscopic data. ejournal.byosti.gov

Investigate Reaction Mechanisms: DFT studies can elucidate the energetics and pathways of reactions involving 5-MF, such as its synthesis from l-rhamnose (B225776) or its conversion to other valuable chemicals. mdpi.com For example, studies have explored the selective hydrogenation of HMF to 5-MF, revealing the roles of different catalytic sites. nih.gov

Predict Chemical Reactivity: Molecular Electrostatic Potential (MEP) maps and Frontier Molecular Orbital (HOMO-LUMO) analyses help in identifying reactive sites on the 5-MF molecule, predicting how it will interact with other reagents. researchgate.net

These computational approaches are crucial for designing more efficient catalysts and optimizing reaction conditions for the synthesis and upgrading of this compound.

Scale-up and Industrial Implementation Challenges in this compound Production

Despite the promising applications of this compound, its large-scale industrial production faces several challenges. A significant hurdle is achieving high yields and selectivity in the conversion of biomass-derived sugars to 5-MF. mdpi.com

Key challenges include:

Catalyst Stability and Reusability: Developing robust and recyclable catalysts is essential for an economically viable process. atibt.org

Separation and Purification: The separation of 5-MF from the reaction mixture, which often contains unreacted starting materials, catalysts, and by-products, can be energy-intensive and costly. atibt.org The use of biphasic solvent systems, where 5-MF is extracted into an organic phase, is a promising strategy to mitigate some of these issues. mdpi.com

Feedstock Variability: The composition of lignocellulosic biomass can vary significantly, impacting the efficiency and consistency of 5-MF production. diva-portal.org

Addressing these challenges requires further research and development in catalyst design, process optimization, and reactor engineering to enable the cost-effective and sustainable industrial production of this compound. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for 5-methylfurfural (5-MF) from biomass-derived carbohydrates, and how can reaction conditions be optimized?

- Methodology : 5-MF is typically synthesized via acid-catalyzed dehydration of hexoses (e.g., fructose) or hydrogenation of 5-hydroxymethylfurfural (HMF). Optimization involves:

- Catalyst selection : Superacid catalysts (e.g., VNU-11–SO4) in ionic liquids enhance dehydration efficiency by stabilizing intermediates .

- Solvent systems : Biphasic systems (e.g., water/THF) improve yield by reducing side reactions like rehydration .

- Temperature control : Lower temperatures (80–120°C) favor 5-MF over degradation products .

Q. How can researchers characterize 5-MF purity and structural integrity in complex reaction mixtures?

- Methodology :

- Chromatography : HPLC with UV detection (λ = 280 nm) or LC-MS distinguishes 5-MF from furanic byproducts (e.g., HMF, furfural) .

- Spectroscopy : NMR (¹H/¹³C) confirms structural features (e.g., methyl group at δ 2.3 ppm) and detects impurities .

- QC protocols : Purity ≥99.5% via standardized melting point (30–34°C) and refractive index (1.5627) checks .

Advanced Research Questions

Q. What mechanisms underlie the selective hydrogenation of HMF to 5-MF, and how do catalyst steric effects influence selectivity?

- Methodology :

- Catalyst design : Bimetallic systems (e.g., Pt-Co) exploit hydrogen spillover to reduce HMF’s hydroxyl group while preserving the methyl group .

- Steric hindrance : Bulky ligands on catalysts (e.g., N-doped carbon supports) limit undesired over-hydrogenation to 2,5-dimethylfuran .

- Kinetic studies : In situ FTIR tracks intermediate formation (e.g., 5-MF vs. 2,5-dihydroxymethylfuran) .

Q. How can researchers resolve contradictions in reported toxicity data for 5-MF across different biological models?

- Methodology :

- Systematic reviews : Use EFSA’s tiered search strategy (PubMed, Web of Science, SciFinder®) to filter studies by organism (e.g., bees vs. mammals) and exposure pathways .